molecular formula C7H6N2O2S2 B12420402 Holomycin-d3

Holomycin-d3

Cat. No.: B12420402
M. Wt: 217.3 g/mol
InChI Key: HBUNPJGMNVQSBX-FIBGUPNXSA-N
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Description

Holomycin-d3 is a deuterated derivative of holomycin, a member of the dithiolopyrrolone class of secondary metabolites. Holomycin is produced by various Streptomyces species and is known for its broad-spectrum antibiotic properties. The compound contains a chromophore formed by two heterocycles, one of which carries a disulfide bridge . This compound is used primarily in scientific research to study the properties and mechanisms of holomycin with the added benefit of deuterium labeling for enhanced analytical precision .

Preparation Methods

Holomycin is synthesized through a series of enzymatic reactions involving a cysteine-activating non-ribosomal peptide synthetase, followed by four reduction steps by different flavoproteins. The intermediate is cyclized by a thiol oxidase and modified by acylation . Industrial production methods for holomycin-d3 involve the incorporation of deuterium during the synthesis process, which can be achieved through the use of deuterated reagents and solvents .

Chemical Reactions Analysis

Holomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of holomycin can lead to the formation of deacetylated derivatives .

Scientific Research Applications

Holomycin-d3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it serves as a tool to investigate the interactions between antibiotics and bacterial cells. In medicine, this compound is explored for its potential antitumor properties and its ability to inhibit RNA synthesis . Additionally, it is used in industrial research to develop new antibiotics and hybrid compounds with improved activity and reduced toxicity .

Comparison with Similar Compounds

Holomycin is part of the dithiolopyrrolone family, which includes compounds like thiolutin and aureothricin. These compounds share a similar bicyclic core structure containing a disulfide bridge, which is crucial for their biological activity . holomycin is unique in its ability to chelate metals and disrupt metal homeostasis within bacterial cells . This property distinguishes it from other dithiolopyrrolones, which may have different modes of action and target different molecular pathways .

Similar Compounds

  • Thiolutin
  • Aureothricin
  • Xenorhabdins
  • Thiomarinols

Holomycin-d3, with its unique properties and applications, continues to be a valuable compound in scientific research, offering insights into antibiotic mechanisms and potential therapeutic uses.

Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

217.3 g/mol

IUPAC Name

2,2,2-trideuterio-N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide

InChI

InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)/i1D3

InChI Key

HBUNPJGMNVQSBX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C2C(=CSS2)NC1=O

Canonical SMILES

CC(=O)NC1=C2C(=CSS2)NC1=O

Origin of Product

United States

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